molecular formula C19H15N5O B6455281 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549041-24-7

2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455281
CAS No.: 2549041-24-7
M. Wt: 329.4 g/mol
InChI Key: WMNOZYSFNYMTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a type of imidazo[1,2-b]pyridazine . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Properties

IUPAC Name

2-cyclopropyl-N-quinolin-5-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(22-15-5-1-4-14-13(15)3-2-10-20-14)16-8-9-18-21-17(12-6-7-12)11-24(18)23-16/h1-5,8-12H,6-7H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNOZYSFNYMTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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